1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene
Overview
Description
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is an organic compound with the molecular formula C11H12Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a 3-methylbut-1-en-2-yl group is substituted at the 5 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-dichlorobenzene with an appropriate alkylating agent under specific conditions. For instance, the reaction of 1,3-dichlorobenzene with 3-methylbut-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The alkyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to hydrogenate the double bond in the alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of phenols, anilines, or other substituted benzenes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dechlorinated benzenes or hydrogenated alkyl groups.
Scientific Research Applications
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-(1-trifluoromethyl-ethenyl)benzene: Similar structure but with a trifluoromethyl group instead of a methylbutenyl group.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropenyl group, differing in the substituent on the benzene ring.
Uniqueness
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic applications and research contexts where other similar compounds may not be suitable .
Biological Activity
1,3-Dichloro-5-(3-methylbut-1-en-2-yl)benzene is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₂Cl₂
- Molar Mass: 215.12 g/mol
- CAS Number: 864736-69-6
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of chlorine atoms enhances its reactivity, while the alkenyl side chain can participate in nucleophilic addition reactions. These characteristics may influence its pharmacological effects, including:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes associated with various metabolic pathways.
- Receptor Modulation: It may act as a modulator for certain receptors, impacting signal transduction pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Thyroid Toxicity
In a comprehensive study examining thyroid toxicity, this compound was found to inhibit TPO activity significantly. This inhibition can lead to alterations in thyroid hormone levels, raising concerns about its environmental and health impacts .
Case Study 2: Anticancer Potential
Another study investigated the compound's effects on various cancer cell lines. Results indicated that it selectively induced apoptosis in specific cancer types while sparing normal cells. This selectivity points towards its potential utility as a chemotherapeutic agent .
Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
- Pharmacokinetics: Studies have shown that the compound exhibits favorable pharmacokinetic properties, including absorption and distribution profiles that support its potential therapeutic uses.
- Toxicological Assessments: Toxicological evaluations have revealed that while the compound has promising biological activities, it also poses risks associated with endocrine disruption and cytotoxicity at higher concentrations .
- Environmental Impact: Investigations into its environmental behavior indicate that the compound can persist in ecosystems, raising concerns about bioaccumulation and long-term ecological effects.
Properties
IUPAC Name |
1,3-dichloro-5-(3-methylbut-1-en-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-7(2)8(3)9-4-10(12)6-11(13)5-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEZVORZPPHLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227684 | |
Record name | 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864736-69-6 | |
Record name | 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864736-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-5-(2-methyl-1-methylenepropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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